(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-[(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes furan, thiazolidine, and thiolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the furan and thiazolidine intermediates. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiazolidine ring: This involves the reaction of a thioamide with an α-halo ketone.
Coupling of the furan and thiazolidine rings: This step requires the use of a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
- 3-[(5Z)-5-{[5-(4-ETHYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
The uniqueness of 3-[(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific structural features, such as the presence of the acetylphenyl group and the combination of furan, thiazolidine, and thiolane rings
Properties
Molecular Formula |
C20H17NO5S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17NO5S3/c1-12(22)13-2-4-14(5-3-13)17-7-6-16(26-17)10-18-19(23)21(20(27)28-18)15-8-9-29(24,25)11-15/h2-7,10,15H,8-9,11H2,1H3/b18-10- |
InChI Key |
XBNNJHIIVOUCRE-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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